molecular formula C21H19F2N3O3S B2941822 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226429-35-1

2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2941822
CAS No.: 1226429-35-1
M. Wt: 431.46
InChI Key: PFSWGTLWHUYEOR-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentylsulfanyl group, a difluoromethoxyphenyl group, and a nitrophenyl group attached to an imidazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Cyclopentylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with cyclopentylthiol.

    Attachment of the Difluoromethoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using difluoromethoxybenzene and an appropriate catalyst.

    Addition of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the aromatic rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, strong bases like sodium hydride, and nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluoromethoxy and nitrophenyl groups can enhance the compound’s binding affinity and specificity for its targets. Additionally, the cyclopentylsulfanyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole
  • 2-(cyclopentylsulfanyl)-1-[4-(methoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole
  • 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(4-nitrophenyl)-1H-imidazole

Uniqueness

The uniqueness of 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, while the nitrophenyl group contributes to its potential as an enzyme inhibitor. The cyclopentylsulfanyl group adds to the compound’s overall stability and bioavailability, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3S/c22-20(23)29-17-10-8-15(9-11-17)25-19(14-4-3-5-16(12-14)26(27)28)13-24-21(25)30-18-6-1-2-7-18/h3-5,8-13,18,20H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSWGTLWHUYEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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